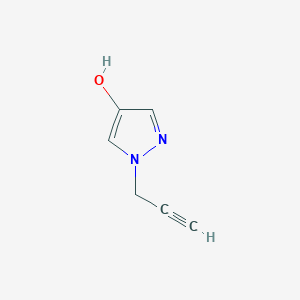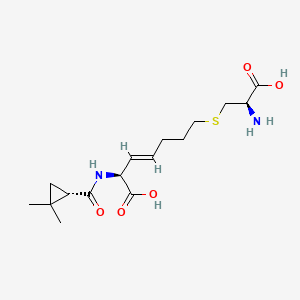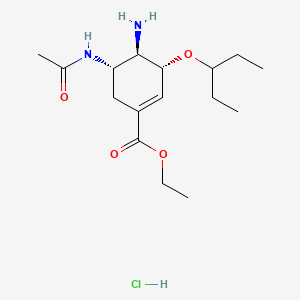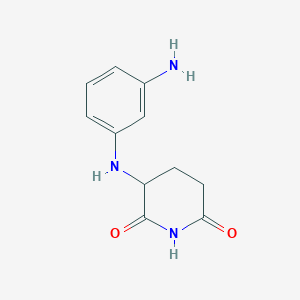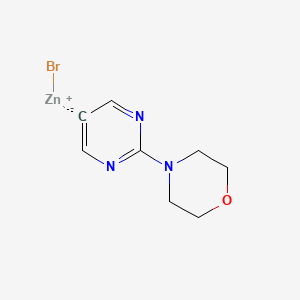
N'-(naphthalen-1-ylcarbonyl)naphthalene-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-Naphthoyl)-1-naphthohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthoyl group attached to a naphthohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Naphthoyl)-1-naphthohydrazide typically involves the reaction of 1-naphthoyl chloride with 1-naphthohydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of N’-(1-Naphthoyl)-1-naphthohydrazide follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 1-naphthoyl chloride and 1-naphthohydrazide
Catalysts: Pyridine or other suitable bases
Solvents: Industrial-grade dichloromethane or tetrahydrofuran
Purification: Recrystallization or column chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N’-(1-Naphthoyl)-1-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the naphthoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium
Reduction: Sodium borohydride (NaBH₄) in methanol
Substitution: Halogenated solvents and nucleophiles like amines or thiols
Major Products
Oxidation: Naphthoic acid derivatives
Reduction: Hydrazine derivatives
Substitution: Substituted naphthoyl hydrazides
Scientific Research Applications
N’-(1-Naphthoyl)-1-naphthohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N’-(1-Naphthoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The pathways involved include:
Enzyme Inhibition: Inhibits specific enzymes by binding to their active sites.
Receptor Binding: Binds to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthoic Acid: An organic compound with a similar naphthoyl group but lacks the hydrazide moiety.
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring, used in synthetic cannabinoids.
Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring, also used in synthetic cannabinoids.
Uniqueness
N’-(1-Naphthoyl)-1-naphthohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthoyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N'-(naphthalene-1-carbonyl)naphthalene-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-21(19-13-5-9-15-7-1-3-11-17(15)19)23-24-22(26)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABGSBGGPVLBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

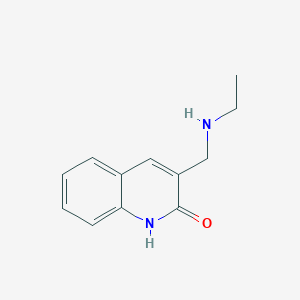
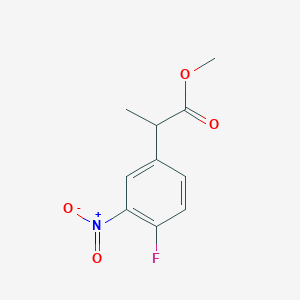
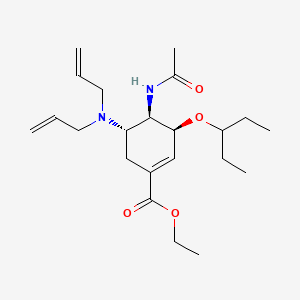
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)

